molecular formula C16H13F2N3O B1684044 VPC-80051

VPC-80051

Cat. No.: B1684044
M. Wt: 301.29 g/mol
InChI Key: MVHNHGGJTMFAQP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VPC-80051: is a small molecule inhibitor that targets the RNA-binding domain of the heterogeneous nuclear ribonucleoprotein A1. This compound was discovered using a computer-aided drug discovery approach and is known for its ability to inhibit the splicing activity of heterogeneous nuclear ribonucleoprotein A1. It has shown promise in reducing the levels of androgen receptor variant 7 messenger RNA in castration-resistant prostate cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VPC-80051 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is synthesized using standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification steps .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring that the process is cost-effective and environmentally friendly. The use of automated synthesis equipment and continuous flow reactors could be employed to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions: VPC-80051 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

VPC-80051 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the splicing activity of heterogeneous nuclear ribonucleoprotein A1 and its role in various biological processes.

    Biology: Helps in understanding the regulation of alternative pre-messenger RNA splicing and its implications in cancer biology.

    Medicine: Investigated for its potential therapeutic applications in treating castration-resistant prostate cancer by reducing androgen receptor variant 7 levels.

    Industry: Potential use in the development of new drugs targeting RNA-binding proteins and splicing factors

Mechanism of Action

VPC-80051 exerts its effects by directly interacting with the RNA-binding domain of heterogeneous nuclear ribonucleoprotein A1. This interaction inhibits the splicing activity of heterogeneous nuclear ribonucleoprotein A1, leading to a reduction in the levels of androgen receptor variant 7 messenger RNA. The compound’s mechanism of action involves disrupting the protein-RNA interactions necessary for the splicing process, thereby altering the production of cancer-specific alternative splice isoforms .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its high specificity for the RNA-binding domain of heterogeneous nuclear ribonucleoprotein A1 and its ability to effectively reduce androgen receptor variant 7 levels in castration-resistant prostate cancer cell lines. This makes it a valuable tool for studying RNA splicing and a potential therapeutic agent .

Properties

IUPAC Name

N-[(1S)-1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c1-9(10-6-7-12(17)13(18)8-10)19-16(22)15-11-4-2-3-5-14(11)20-21-15/h2-9H,1H3,(H,19,22)(H,20,21)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHNHGGJTMFAQP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)NC(=O)C2=NNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)F)F)NC(=O)C2=NNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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